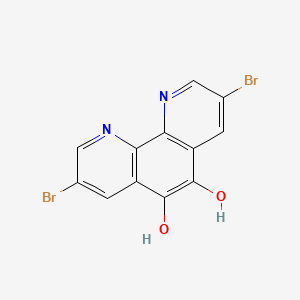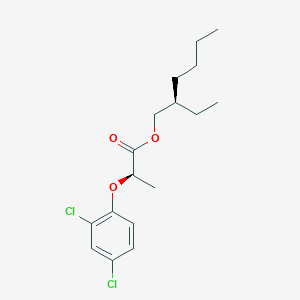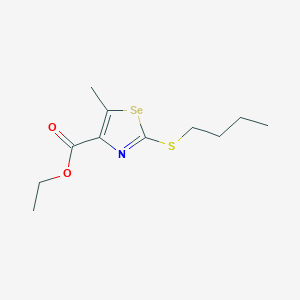![molecular formula C15H14FNO4 B12590737 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene CAS No. 647858-21-7](/img/structure/B12590737.png)
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C13H12FNO4 It is characterized by the presence of a benzyloxy group, a fluoro group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.
Introduction of the Fluoro Group:
Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-[2-(Benzyloxy)ethoxy]-2-methoxy-4-nitrobenzene.
Reduction: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-aminobenzene.
Oxidation: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-carboxybenzene.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins. The benzyloxy group can facilitate the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but lacks the ethoxy group.
4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but has a chloro group instead of a benzyloxy group.
Methyl 3-fluoro-4-nitrobenzenecarboxylate: Similar structure but has a carboxylate group instead of a benzyloxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
647858-21-7 |
|---|---|
Formule moléculaire |
C15H14FNO4 |
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
2-fluoro-4-nitro-1-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14FNO4/c16-14-10-13(17(18)19)6-7-15(14)21-9-8-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Clé InChI |
NKDCXROSSAMFHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)
![{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12590681.png)

![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)




